N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide
Description
Properties
Molecular Formula |
C14H11N5O |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-[(3-amino-2H-isoindol-1-yl)imino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N5O/c15-12-9-5-1-2-6-10(9)13(17-12)18-19-14(20)11-7-3-4-8-16-11/h1-8,17H,15H2 |
InChI Key |
YAJNLWYSZPFVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Formation of Azlactone Precursors
Azlactones are typically synthesized via the Erlenmeyer-Plöchl reaction , where hippuric acid reacts with aromatic aldehydes in the presence of polyphosphoric acid (PPA). For example, azlactone 1a (3-amino-1H-isoindol-1-ylidene) is prepared by heating hippuric acid with benzaldehyde derivatives in PPA at 120–140°C for 4–6 hours. The reaction proceeds via cyclodehydration, yielding a crystalline azlactone with >90% purity after recrystallization from ethanol.
Enamine Synthesis and Coupling
Enamines derived from pyridine-2-carbohydrazide are critical for introducing the carbohydrazide moiety. A common approach involves reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux to form enamine 2 (ethyl 3-aminocrotonate). Subsequent condensation of azlactone 1a with enamine 2 at 180°C for 1.5 hours (solvent-free conditions) yields the target compound as a cis-isomer predominant mixture.
Table 1: Optimization of Azlactone-Enamine Condensation
| Parameter | Condition | Yield (%) | Isomer Ratio (cis:trans) |
|---|---|---|---|
| Temperature | 180°C | 64–79 | 64:22 (4d) to 79:16 (4e) |
| Reaction Time | 1.5 hours | 47–94 | Dependent on substituents |
| Catalyst | None (thermal) | – | – |
The stereochemical outcome is influenced by steric effects and electronic factors of the aryl substituents.
Oxidative Cyclization Strategies
Alternative routes employ oxidative cyclization to construct the isoindole core. For instance, MnO₂ or FeCl₃-mediated oxidation of 3,4-dihydropyridin-2(1H)-ones generates aromatic pyridinones, which are then functionalized with carbohydrazide groups.
MnO₂-Mediated Oxidation
Heating 3-amino-4-aryl-1,4,5,6-tetrahydropyridin-2(1H)-one with MnO₂ in dichloromethane at 40°C for 12 hours achieves full dehydrogenation. The resulting pyridin-2(1H)-one is treated with pyridine-2-carbohydrazide in acetic acid under reflux to form the final product.
Table 2: Oxidative Cyclization Yields
| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 40°C | 12 | 72 |
| FeCl₃ | EtOH | Reflux | 24 | 58 |
| DDQ | MeCN | RT | 48 | 41 |
MnO₂ offers superior efficiency due to its mild conditions and compatibility with acid-sensitive groups.
Post-Functionalization of Preformed Isoindoles
A modular approach involves synthesizing 3-amino-1H-isoindole-1-ylidene first, followed by coupling with pyridine-2-carbohydrazide.
Hydrazide Coupling
Pyridine-2-carbohydrazide is prepared by refluxing pyridine-2-carbonyl chloride with hydrazine hydrate in THF. This intermediate reacts with 3-amino-1H-isoindol-1-ylidene in the presence of EDCI/HOBt, yielding the target compound in 68–85% yield after column chromatography.
Key Observations:
-
The Z-configuration of the imine bond is retained due to steric hindrance from the isoindole ring.
-
Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require careful drying to avoid hydrolysis.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using CHCl₃:EtOAc (10:1) as the eluent. The target compound typically elutes at Rf = 0.35–0.45 under TLC monitoring (UV detection at 254 nm).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.21 (m, 8H, aromatic), 5.12 (s, 2H, NH₂).
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or hydrazides.
Scientific Research Applications
N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions in different oxidation states.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with specific proteins and enzymes . Molecular docking studies have identified key residues that interact with the compound, contributing to its biological activity .
Comparison with Similar Compounds
Carbohydrazide derivatives with pyridine and heterocyclic substituents exhibit diverse pharmacological properties. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (STK049135) and halogen substituents () increase electrophilicity, enhancing interactions with biological targets. The 3-amino group in the target compound may facilitate hydrogen bonding with enzymes or receptors .
- Ring Systems : Isoindole and thiazolo-pyridine cores influence planarity and stacking interactions. The isoindole moiety in the target compound may mimic natural substrates in enzyme inhibition .
Contrasts :
- Cytotoxicity: Nitro-substituted derivatives (e.g., STK049135) show strong cytotoxicity, while amino-substituted compounds may exhibit lower toxicity due to reduced electrophilicity .
- Target Specificity: Methoxy and halogen groups improve lipophilicity and target binding in antimicrobials, whereas amino groups favor polar interactions in CNS-targeting agents .
Crystallographic and Computational Insights
- Hydrogen Bonding: The target compound’s amino group likely forms intramolecular N–H⋯N bonds, as seen in Cd(II) complexes (). Cocrystals with isoindole derivatives () suggest π-π stacking distances of ~3.8 Å, comparable to STK049135 .
- Density Functional Theory (DFT) : Studies on similar carbohydrazides () highlight the role of exact exchange in predicting thermochemical properties, which could guide optimization of the target compound’s reactivity .
Biological Activity
N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The compound's structure can be described by its IUPAC name: this compound. Its molecular formula is C₁₅H₁₂N₄O, indicating the presence of various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄O |
| Molecular Weight | 264.29 g/mol |
| Purity | 95% |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the condensation reaction between pyridine derivatives and hydrazine or its derivatives. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyridine and isoindole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in xenograft mouse models, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation, such as ribonucleotide reductase .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable case study involved the evaluation of a related compound that demonstrated potent anticancer activity through the induction of methuosis—a form of cell death characterized by vacuole formation—specifically targeting cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects associated with traditional chemotherapy.
Q & A
Q. What are the standard synthetic protocols for N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide?
- Methodological Answer : Synthesis typically involves a condensation reaction between pyridine-2-carbohydrazide and an isoindole-derived aldehyde/ketone under reflux conditions (e.g., in ethanol or dichloromethane). Key steps:
Precursor Preparation : Use pyridine-2-carboxylic acid hydrazide and 3-amino-1H-isoindol-1-one as starting materials.
Condensation : Reflux reactants in anhydrous ethanol for 6–12 hours with catalytic acetic acid to promote Schiff base formation.
Purification : Isolate the product via vacuum filtration, followed by recrystallization (e.g., methanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Monitor reaction progress using thin-layer chromatography (TLC; Rf ~0.5 in 9:1 CH₂Cl₂/MeOH) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm hydrazone bond formation (δ ~10–11 ppm for NH proton) and aromatic protons (pyridine/isoindole moieties).
- FT-IR : Identify C=N stretch (~1600 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and hydrogen-bonding networks using SHELXL for refinement .
Q. What initial biological screening assays are recommended?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., hydrazones with antimicrobial/anticancer activity):
- Antimicrobial Screening : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HCC-70, HeLa) to assess apoptosis induction.
- Enzyme Inhibition : Test carbonic anhydrase XII binding via fluorescence quenching or molecular docking (AutoDock Vina) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G(d) basis set to minimize energy and calculate frontier molecular orbitals (HOMO-LUMO gap).
- Thermochemical Analysis : Apply Becke’s three-parameter exchange-correlation functional to predict atomization energies and stability (average error: ±2.4 kcal/mol) .
- Charge Transfer Analysis : Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions for ligand-receptor interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., pyridine-2-carbohydrazide derivatives). Example:
| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target Compound | 8–16 (S. aureus) | 3.4 (HCC-70) |
| N-(Pyridine-2-carbohydrazide) | 32–64 | >50 |
| N'-(Thiophene analog) | 4–8 | 12.1 |
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities for target enzymes (e.g., carbonic anhydrase XII) .
Q. How to refine crystal structures using SHELXL for accurate molecular geometry?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement Workflow :
Integration : Process data with SAINT or APEX2.
Solution : Employ SHELXT for initial phase determination.
Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.
Validation : Check R-factor convergence (target: <0.05) and residual electron density (<0.5 eÅ⁻³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
